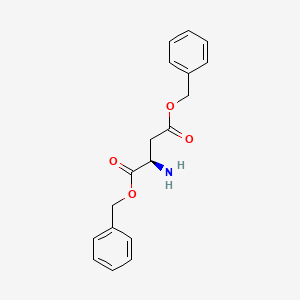![molecular formula C8H9ClN4OS B1621477 1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea CAS No. 680217-45-2](/img/structure/B1621477.png)
1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea is a chemical compound with the molecular formula C8H9ClN4OS. It is known for its unique structure, which includes a pyridyl group, a hydrazine moiety, and a carbothioamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and carbothioamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with potential biological activity .
科学的研究の応用
1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea has several scientific research applications:
作用機序
The mechanism of action of 1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other hydrazine derivatives and pyridyl-containing molecules, such as:
1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea analogs: These compounds have similar structures but may differ in specific functional groups or substituents.
Hydrazine derivatives: Compounds like hydrazinecarbothioamide and its analogs share similar chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
680217-45-2 |
|---|---|
分子式 |
C8H9ClN4OS |
分子量 |
244.7 g/mol |
IUPAC名 |
1-[(6-chloropyridine-3-carbonyl)amino]-3-methylthiourea |
InChI |
InChI=1S/C8H9ClN4OS/c1-10-8(15)13-12-7(14)5-2-3-6(9)11-4-5/h2-4H,1H3,(H,12,14)(H2,10,13,15) |
InChIキー |
OMAVPADQOQULCW-UHFFFAOYSA-N |
SMILES |
CNC(=S)NNC(=O)C1=CN=C(C=C1)Cl |
正規SMILES |
CNC(=S)NNC(=O)C1=CN=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate](/img/structure/B1621400.png)
![4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1621401.png)
![2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B1621402.png)







![Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate](/img/structure/B1621414.png)

